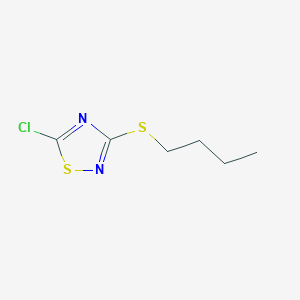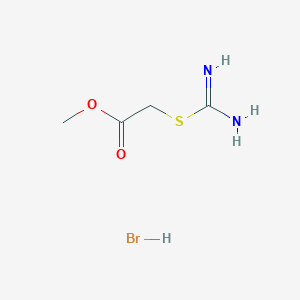
3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, yield, purity, and characterization of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, stability, etc .Mecanismo De Acción
The mechanism of action of 3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole is not yet fully understood. However, it is believed to interact with specific proteins in the body, which may lead to the inhibition of certain biochemical processes. It is also believed to act as an antioxidant, which may help to reduce oxidative stress and protect cells from damage.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce the production of pro-inflammatory cytokines. In addition, this compound has been found to reduce the levels of LDL cholesterol in the blood, as well as to reduce the levels of oxidized LDL cholesterol. Furthermore, this compound has been found to have anti-fungal and anti-bacterial activity, as well as to reduce the levels of certain toxins in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to obtain and store. In addition, it is a relatively non-toxic compound, and it can be used in a wide variety of experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to purify.
Direcciones Futuras
There are a number of potential future directions for the research of 3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole. For example, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be done to investigate its potential use in the treatment of cancer and other diseases. Finally, further research could be done to develop new methods for the synthesis and purification of this compound.
Métodos De Síntesis
3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole can be synthesized by a reaction between 1-butyl-3-chloro-2-thiourea and sodium sulfide in the presence of an acid catalyst such as hydrochloric acid. The reaction proceeds through a nucleophilic substitution, with the sulfur atom of the sodium sulfide displacing the chlorine atom of the 1-butyl-3-chloro-2-thiourea. The resulting product is a white solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole has been studied for its potential applications in scientific research. It has been found to be a useful reagent for the synthesis of other sulfur-containing compounds, such as thioureas and thiocyanates. It has also been used as a catalyst in the synthesis of heterocyclic compounds, and in the preparation of polymers and other materials. In addition, this compound has been studied for its potential use in the treatment of cancer and other diseases.
Safety and Hazards
Propiedades
IUPAC Name |
3-butylsulfanyl-5-chloro-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S2/c1-2-3-4-10-6-8-5(7)11-9-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVJXANYRQYLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NSC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(3-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349915.png)
![{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349918.png)
![{[(2,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349921.png)
![{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349925.png)
![({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349933.png)
![({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349937.png)
![{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349943.png)

![5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349963.png)
![5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349970.png)
![5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349978.png)
![2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6349984.png)
![5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350015.png)
![5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350019.png)